molecular formula C12H13ClF3N B3040186 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1683-23-4

4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B3040186
CAS RN: 1683-23-4
M. Wt: 263.68 g/mol
InChI Key: RJFISGALWPADNA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of trifluoromethylphenyl compounds . Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

While specific synthesis methods for “4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride” were not found, trifluoromethylpyridines, which might be structurally similar, are synthesized through various methods including one-step reduction and functionalization of graphene oxide . Another method involves a cascade process combining the Heck cross-coupling step with subsequent carbon–carbon double bond hydrogenation .

Scientific Research Applications

Synthesis and Derivative Formation

The compound has been used in various synthesis processes. For instance, it serves as a precursor in the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines and their tetrahydro derivatives. This involves cyclo-condensation reactions of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride (Zanatta et al., 1998). Additionally, various synthesis techniques explore the formation of derivatives of tetrahydropyridine. This includes studying the electronic absorption characteristics of 4-aryl-3-methyl-4-piperidinols and related compounds (Beckett et al., 1966).

Neuroprotective Research

One study highlights the neurotrophic effects of a compound similar to 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride. SR57746A, a non-peptide compound, has shown to exhibit a range of neurotrophic effects and serve as a survival factor for motor neurons in vivo (Iwasaki et al., 1998).

Chemical Structure Analysis

The structure of this compound and its derivatives have been a subject of research. Studies involving X-ray structural analysis have been conducted to understand their molecular conformations and interactions. For example, the oxidation reactions and structure of 3-Hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine have been explored (Soldatenkov et al., 2003).

Therapeutic Applications

The compound has been studied for its potential therapeutic applications. Research into the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, for instance, has been conducted with the aim of exploring their anti-cancer activities (Redda & Gangapuram, 2007).

Safety And Hazards

The safety data sheet for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound, indicates that it is combustible, toxic if swallowed, in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

While specific future directions for “4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride” were not found, trifluoromethyl group-containing drugs have been extensively studied over the past 20 years, and many novel applications are expected to be discovered in the future .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFISGALWPADNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Synthesis routes and methods

Procedure details

In a round-bottomed flask equipped with a mechanical stirrer, 50 g of 4-(3-trifluoromethylphenyl)-4-piperidinol are charged to 377 ml of water and 514 ml of concentrated hydrochloric acid. The mixture is left to react at reflux for 5 hours and is then cooled to ambient temperature. A white solid precipitates. It is filtered off through a Büchner funnel and dried in an oven. 37 g of a white solid are isolated. M.p. 203-204° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
514 mL
Type
reactant
Reaction Step One
Name
Quantity
377 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
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4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Citations

For This Compound
1
Citations
HAM Mucke, J Castaner - Drugs of the Future, 1998 - access.portico.org
Some 10 years ago, claiming a single compound as a potential treatment for constipation, depression, spinal neuromotor disorders and dementia might have been considered …
Number of citations: 2 access.portico.org

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